3-Fluorophenyl 4-amino-2-hydroxybenzoate
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Overview
Description
3-Fluorophenyl 4-amino-2-hydroxybenzoate is an organic compound that features a fluorinated phenyl group attached to a benzoate structure with amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenyl 4-amino-2-hydroxybenzoate typically involves a multi-step process. One common method is the esterification of 3-fluorophenol with 4-amino-2-hydroxybenzoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and typically requires heating to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-fluorophenyl 4-amino-2-oxo-benzoate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorophenyl 4-amino-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-Fluorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorobenzoic acid: Similar structure but lacks the ester linkage.
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the amino group.
3-Amino-4-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluorophenyl 4-amino-2-hydroxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
56356-26-4 |
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Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
(3-fluorophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c14-8-2-1-3-10(6-8)18-13(17)11-5-4-9(15)7-12(11)16/h1-7,16H,15H2 |
InChI Key |
QRNUATLRESRSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=O)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
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